10-Hydroxyaloin A

SARS-CoV-2 Molecular Docking Antiviral

10-Hydroxyaloin A (CAS 134863-91-5; 10R,1′R) is the diastereomerically distinct oxanthrone-C-glucoside from Aloe vera, differentiated from aloin A/B by its C10 hydroxyl and oxidized anthrone core. It achieves -8.57 kcal/mol Mpro binding—superior to aloesin (-6.1 kcal/mol)—and baseline MECC separation from 10-hydroxyaloin B. This ≥98% pure reference standard is essential for reproducible SARS-CoV-2 antiviral screening, Aloe-derived pharmaceutical QC (European Pharmacopoeia-grade), and diastereomer-specific pharmacological assays.

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
Cat. No. B12378760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxyaloin A
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=C(C=C3O)CO
InChIInChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)21(10,30)20-19(29)18(28)16(26)13(7-23)31-20/h1-5,13,16,18-20,22-26,28-30H,6-7H2/t13-,16-,18+,19-,20-,21-/m1/s1
InChIKeyWRQPROLXESIJKE-CRZBQJGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Hydroxyaloin A: Procurement-Grade Anthrone-C-Glucoside Reference Standard and SARS-CoV-2 Inhibitor Candidate


10-Hydroxyaloin A (CAS 134863-91-5) is a bioactive anthrone-C-glucoside belonging to the aloin analog class of compounds, specifically an oxanthrone derivative that serves as a parent structure for other naturally occurring oxanthrone-C-glucosyls [1]. It occurs as a natural product in the leaf juice of Aloe vera and related Aloe species, with a reported concentration of 3535 ppm in Aloe vera juice [2]. The compound is a diastereomer of 10-hydroxyaloin B, distinguished by its 10R,1′R absolute configuration as established by FAB-MS, NMR, and CD spectroscopic methods [3], and is recognized as a major in vitro oxidation product of the diastereomeric aloins [3].

Why Generic Aloin or Aloesin Substitution Cannot Replicate 10-Hydroxyaloin A Performance in Research Applications


Within the anthrone-C-glucoside and chromone families found in Aloe species, compounds such as aloin A/B, aloesin, and 5-hydroxyaloin A exhibit distinct structural, stereochemical, and biological profiles that preclude simple interchangeability. 10-Hydroxyaloin A differs fundamentally from aloin A by the presence of an additional hydroxyl group at the C10 position and an oxidized anthrone core structure (oxanthrone), which alters its hydrogen-bonding capacity, polarity, and target-binding interactions [1]. Unlike aloesin, which is a chromone glycoside rather than an anthrone, 10-Hydroxyaloin A demonstrates differential binding affinities to specific protein targets, including the SARS-CoV-2 main protease (Mpro) active site, a property not uniformly shared across the aloin or aloesin classes [2]. Furthermore, the compound exists as a specific diastereomer (10R,1′R) with distinct chromatographic retention behavior relative to its 10S,1′R counterpart (10-hydroxyaloin B), enabling precise analytical discrimination in quality control and pharmacokinetic studies [3]. Generic substitution with crude aloin mixtures, aloesin, or even 10-hydroxyaloin B will yield different target engagement profiles, analytical retention times, and stereochemical properties, rendering experimental or regulatory data non-reproducible.

Quantitative Comparative Evidence for 10-Hydroxyaloin A: Molecular Docking, Analytical Discrimination, and Natural Abundance Metrics


10-Hydroxyaloin A Demonstrates Superior Mpro Docking Affinity Relative to Aloesin in SARS-CoV-2 In Silico Screening

In a comprehensive in silico screening of 130 phytochemicals against SARS-CoV-2 targets, 10-Hydroxyaloin A exhibited an Mpro docking score of -8.57 kcal/mol, while aloesin (a major Aloe chromone glycoside) showed a significantly less favorable docking score of -6.1 kcal/mol against the same Mpro target [1]. This represents a differential of 2.47 kcal/mol in binding energy, indicative of stronger predicted interaction with the viral main protease active site. MD simulation further confirmed stable and energetically favorable complex formation for 10-Hydroxyaloin A with Mpro [1].

SARS-CoV-2 Molecular Docking Antiviral

MECC Enables Baseline Resolution of 10-Hydroxyaloin A from Aloin A/B and 5-Hydroxyaloin A Within 7 Minutes

Micellar electrokinetic capillary chromatography (MECC) achieves complete separation of 10-hydroxyaloin A and B, aloin A and B, and 5-hydroxyaloin A in under 7 minutes using sodium dodecyl sulfate in borate buffer at pH 9 [1]. The method has been validated for the analysis of European Pharmacopoeia drugs (Cape aloes and Curaçao aloes), with peak area comparison between HPLC and MECC confirming transferability of measured contents [1]. In contrast, co-elution of structurally similar anthrone-C-glucosides frequently occurs with standard reverse-phase HPLC methods unless carefully optimized gradient conditions are employed [2].

Analytical Chemistry Quality Control Chromatography

Reversed-Phase Flash Chromatography Yields 98.2% Pure 10-Hydroxyaloin A Reference Material

A validated reversed-phase flash chromatography method using a C18 column (300 mm × 20 mm i.d., 20–45 μm) with methanol-water (35:65, v/v) isocratic elution at 10 mL/min successfully isolated 10-hydroxyaloin A and B from Aloe vera extract [1]. In a single-step operation, 4.7 mg of 10-hydroxyaloin A was isolated from 200.0 mg of A. vera extract at a purity of 98.2%, while 6.5 mg of 10-hydroxyaloin B was obtained at 98.9% purity [1]. This purification efficiency substantially exceeds typical column chromatography yields reported for analogous anthrone-C-glucosides, which often require multiple steps and produce lower final purities [2].

Preparative Chromatography Reference Standard Natural Product Isolation

10-Hydroxyaloin A and B Exhibit Distinct Stereochemical Configurations (10R,1′R vs 10S,1′R) Enabling Differential Biological and Analytical Behavior

X-ray crystallographic analysis of the A-octaacetyl derivative and CD spectroscopic comparison with the structural analogues aloins A and B established the absolute configurations of 10-hydroxyaloin A as 10R,1′R and 10-hydroxyaloin B as 10S,1′R [1]. FAB-MS and comprehensive 1H/13C NMR characterization further confirmed these stereochemical assignments [2]. This stereochemical distinction produces measurable differences in chromatographic retention behavior, as demonstrated by the baseline separation achieved in MECC analysis, and implies distinct spatial presentation of hydroxyl groups for target protein binding interactions [3].

Stereochemistry Chiral Separation Structure-Activity Relationship

10-Hydroxyaloin A Occurs at 1.63-Fold Higher Natural Abundance in Aloe vera Juice than Its Diastereomer 10-Hydroxyaloin B

Quantitative phytochemical analysis of Aloe vera leaf juice established that 10-Hydroxyaloin A is present at a concentration of 3535 ppm, whereas its diastereomer 10-Hydroxyaloin B occurs at 2172 ppm [1]. This represents a 1.63-fold higher natural abundance for the A diastereomer. The differential natural abundance may reflect distinct biosynthetic pathway flux or stability differences between the two diastereomers in planta, and provides a quantitative basis for selecting the more abundant diastereomer for natural product sourcing and isolation optimization [2].

Phytochemistry Natural Product Content Plant Metabolomics

Validated Application Scenarios for 10-Hydroxyaloin A Procurement in Research and Industrial Settings


SARS-CoV-2 Antiviral Drug Discovery: In Silico Hit-to-Lead Optimization

Based on the -8.57 kcal/mol Mpro docking score and MD simulation-validated stable complex formation [1], 10-Hydroxyaloin A is a justified starting point for structure-based drug design targeting SARS-CoV-2 main protease. Its superior in silico binding affinity relative to aloesin (-6.1 kcal/mol) supports its prioritization over other Aloe-derived compounds in antiviral screening cascades and virtual screening libraries. Procurement of high-purity reference material enables in vitro validation of Mpro inhibition and subsequent medicinal chemistry optimization.

Analytical Method Development and Validation for Quality Control of Aloe-Based Products

The established MECC method, which separates 10-Hydroxyaloin A from aloin A/B and 5-hydroxyaloin A in under 7 minutes with baseline resolution [2], positions 10-Hydroxyaloin A as an essential reference standard for analytical laboratories. This method has been validated on European Pharmacopoeia-grade Cape aloes and Curaçao aloes, making 10-Hydroxyaloin A a required analyte for quality control testing of Aloe-derived pharmaceuticals, nutraceuticals, and botanical extracts where precise diastereomer identification is required for regulatory compliance.

High-Purity Reference Standard Preparation for Pharmacological Studies

The single-step reversed-phase flash chromatography method that yields 98.2% pure 10-Hydroxyaloin A from 200 mg of A. vera extract [3] provides a validated protocol for producing milligram-scale reference materials. Procurement of 10-Hydroxyaloin A is specifically warranted for laboratories conducting in vitro pharmacological assays (cytotoxicity, anti-inflammatory, urease inhibition) that require diastereomerically pure material free from 10-hydroxyaloin B contamination, given the distinct stereochemical and potential biological profiles of the two diastereomers [4].

Plant Metabolomics and Chemotaxonomic Studies of Aloe Species

Given the well-characterized natural abundance of 10-Hydroxyaloin A (3535 ppm in A. vera juice) relative to its diastereomer 10-Hydroxyaloin B (2172 ppm) [5], this compound serves as a quantitative chemotaxonomic marker for Aloe species authentication and quality assessment. Procurement of certified 10-Hydroxyaloin A reference standard enables accurate HPLC quantification of this specific anthrone-C-glucoside in plant extracts, supporting botanical identification, adulteration detection, and standardization of Aloe-based raw materials for the natural products industry.

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